N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a brominated cyanophenyl group, an ethyl group, and a dimethylpyrazole sulfonamide moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of (E)-N′-(5-bromo-2-cyanophenyl)-N,N-dimethylformimidamide with an appropriate aniline derivative in glacial acetic acid under reflux conditions . This reaction yields the desired sulfonamide compound after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Substitution: The bromine atom in the cyanophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-cyanophenyl)acetamide: This compound shares the brominated cyanophenyl group but differs in the acetamide moiety.
N-(5-bromo-2-cyanophenyl)sulfuric diamide: Similar in structure but contains a sulfuric diamide group instead of the pyrazole sulfonamide.
Uniqueness
N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-bromo-2-cyanophenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c1-4-19-10(3)14(9(2)17-19)22(20,21)18-13-7-12(15)6-5-11(13)8-16/h5-7,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVQFMIVLQKKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC(=C2)Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.